1,3-Dibromoindane: Molecular Architecture, Synthetic Methodologies, and Advanced Applications
1,3-Dibromoindane: Molecular Architecture, Synthetic Methodologies, and Advanced Applications
Executive Overview
1,3-Dibromoindane (CAS 19922-76-0) is a highly reactive, bifunctional benzylic halide that serves as a critical building block in advanced organic synthesis, materials science, and ligand design (1)[1]. Because the indane core features two benzylic positions, halogenation at C1 and C3 creates a molecule primed for diverse and complex transformations. This technical guide explores the structural dynamics of 1,3-dibromoindane, detailing the causality behind its synthetic protocols and its specialized applications in transition-metal catalysis and cycloaddition chemistry.
Molecular Architecture & Physical Parameters
The structure of 1,3-dibromoindane consists of a bicyclic system where a cyclopentane ring is fused to a benzene ring. The presence of bromine atoms at the 1- and 3-positions introduces two stereocenters, allowing the molecule to exist as either cis or trans diastereomers. The cis-isomer is often preferred for the synthesis of bidentate ligands due to its defined spatial geometry, which forces coordinated metals into highly specific chiral environments (2)[2].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 19922-76-0 | Unique identifier for chemical databases[1]. |
| Molecular Formula | C9H8Br2 | High halogen content contributes to its density and leaving-group ability. |
| Molecular Weight | 275.97 g/mol | Essential for precise stoichiometric calculations in cross-coupling. |
| Appearance | Colorless to pale yellow oil / solid | Physical state varies based on isomeric purity (cis vs trans mixtures). |
| Reactivity Profile | High (Benzylic electrophile) | Resonance stabilization of benzylic radicals/cations lowers the activation energy for C-Br bond cleavage[3]. |
Mechanistic Synthesis & Causality
The most robust method for synthesizing 1,3-dibromoindane is the Wohl-Ziegler bromination of indane using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Causality of Reagent Choice : NBS is utilized instead of molecular bromine (Br₂) to maintain a highly controlled, low steady-state concentration of Br₂ in the reaction mixture. This kinetic control is critical; it prevents unwanted electrophilic aromatic substitution on the benzene ring, directing bromination exclusively to the thermodynamically favored benzylic positions. The radical intermediate is highly stabilized by the adjacent aromatic ring, facilitating rapid and regioselective hydrogen abstraction.
Caption: Radical bromination pathway of indane to 1,3-dibromoindane using NBS.
Advanced Reactivity Profiles
Transition-Metal Catalysis and the Elimination Challenge
In the realm of enantioselective cross-coupling, secondary benzylic halides like 1,3-dibromoindane present unique mechanistic challenges. When subjected to transition-metal catalysis, cis-1,3-dibromoindane often undergoes rapid conversion but predominantly yields indene (up to 68% yield) rather than the desired cross-coupled product (3)[3]. Causality: The formation of indene arises from the decomposition of the benzylic radical intermediate. The extreme thermodynamic stability of the conjugated indene system provides a strong driving force for β-hydride elimination, which outcompetes the rate of transmetalation and reductive elimination in the catalytic cycle[3].
Synthesis of Chiral Bisphosphine Ligands
The rigid backbone of 1,3-dibromoindane makes it an ideal precursor for bidentate ligands. The nucleophilic substitution of cis-1,3-dibromoindane with phosphide nucleophiles (e.g., Ph₂P(BH₃)Li) yields cis-1,3-(diphenylphosphino)indane (anphos). This ligand readily forms bicyclic chelates with transition metals like Rh(I) and Fe(II), which are highly effective in hydroformylation and cross-coupling reactions[2].
Generation of o-Xylylene Intermediates
1,3-Dibromoindane undergoes 1,4-dehalogenation when treated with highly reactive metallic nickel or lithium naphthalenide. This reduction generates a highly reactive o-xylylene intermediate. In the presence of electron-deficient olefins, this intermediate is rapidly trapped via a Diels-Alder cycloaddition, yielding complex bridged cycloadducts in moderate to good yields (4)[4].
Caption: Key reactivity pathways of 1,3-dibromoindane including elimination, substitution, and cycloaddition.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 1,3-Dibromoindane via Wohl-Ziegler Bromination
Objective: Achieve exhaustive benzylic bromination of indane while suppressing aromatic substitution.
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Setup : In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve indane (1.0 equiv) in anhydrous trifluorotoluene (PhCF₃) or carbon tetrachloride (CCl₄). Causality: These solvents are chosen because they lack abstractable hydrogen atoms, preventing solvent participation in the radical chain reaction.
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Initiation : Add N-bromosuccinimide (2.1 equiv) and a catalytic amount of AIBN (0.05 equiv).
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Propagation : Heat the mixture to reflux under an inert argon atmosphere. Irradiate with a visible light source to accelerate homolytic cleavage.
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Self-Validation Checkpoint (Visual) : The reaction is a self-indicating system. Initially, unreacted NBS rests at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide is generated. Because succinimide is less dense than the halogenated solvent, it will float to the surface. Complete flotation of the solid indicates reaction completion.
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Workup & Purification : Cool the mixture to room temperature, filter off the floating succinimide, and concentrate the filtrate. Purify the crude oil via flash column chromatography (hexanes). Monitor via ¹H NMR; the benzylic protons (CH-Br) will appear significantly downfield (approx. 5.1-5.5 ppm) compared to the unhalogenated starting material.
Protocol 2: Generation and Trapping of o-Xylylene
Objective: Synthesize bridged cycloadducts via Diels-Alder trapping.
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Preparation of Active Nickel : Reduce nickel iodide (NiI₂) with lithium metal using naphthalene as an electron carrier in THF to generate highly reactive metallic nickel[4].
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Cycloaddition Setup : To the active nickel suspension, add an electron-deficient olefin (e.g., fumaronitrile, 2.0 equiv) at room temperature.
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Dehalogenation : Slowly add a solution of 1,3-dibromoindane (1.0 equiv) in THF via a syringe pump. Causality: Slow addition keeps the steady-state concentration of the o-xylylene intermediate strictly low. This prevents unwanted homocoupling or polymerization of the highly reactive intermediate, heavily favoring the bimolecular Diels-Alder reaction with the olefin.
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Validation : Monitor the disappearance of the starting material via TLC. Quench with water, extract with ethyl acetate, and purify the resulting bridged cycloadduct via chromatography.
References
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ChemicalBook. "1,3-Dibromoindane | 19922-76-0". Source: 1
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MIT DSpace. "Progress in Transition Metal-Based Enantioselective Catalysis" (2008). Source: 3
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ResearchGate. "Matthew W. Forkner's research works: Metallic Nickel Assisted Room-Temperature Generation and Diels-Alder Chemistry of o-Xylylene Intermediates". Source:4
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ACS Publications. "Electronic Structure and Bonding in Iron(II) and Iron(I) Complexes Bearing Bisphosphine Ligands of Relevance to Iron-Catalyzed C–C Cross-Coupling" (2015). Source: 2
